ITX5061 is a small molecule initially characterized as a p38 mitogen-activated protein kinase (MAPK) inhibitor. [] Further research identified it as a scavenger receptor class B type I (SR-BI) antagonist. [, , , , , , , , , ] SR-BI plays a critical role in high-density lipoprotein (HDL) metabolism and hepatitis C virus (HCV) entry into hepatocytes. [, ] ITX5061 is investigated for its potential in treating HCV infection, atherosclerosis, and castration-resistant prostate cancer. [, , , ]
ITX5061 primarily exerts its effects by inhibiting SR-BI activity. [] This inhibition has several downstream consequences:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: